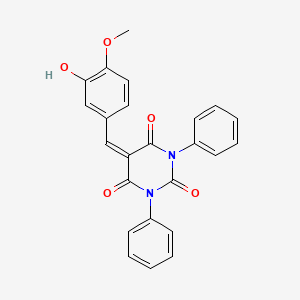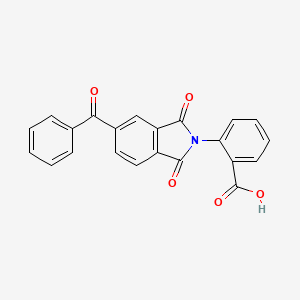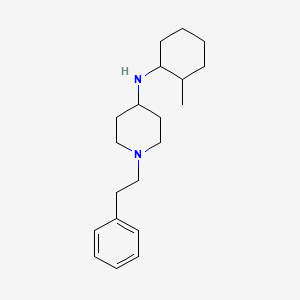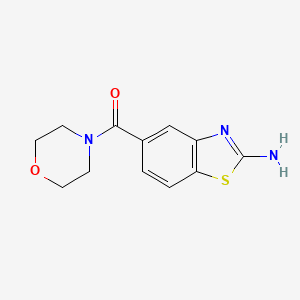![molecular formula C14H9Cl2F3N2O B5187552 N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)
N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea and similar compounds typically involves reactions between specific anilines and isocyanates or chloroformates. For instance, Liu He-qin (2010) synthesized related ureas by reacting 4-chloro-3-trifluoromethylaniline with triphosgene and p-substituted aniline, with the structures confirmed by various spectroscopic methods (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been elucidated using X-ray crystallography and spectroscopic techniques. For example, the study by Shengjiao Yan et al. (2008) described the crystal structure of related ureas, highlighting intramolecular hydrogen bonding and molecular conformations (Shengjiao Yan et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea and its derivatives can include substitutions, additions, and other transformations influenced by the presence of functional groups. M. Sathe et al. (2007) described the N-chlorination of various amino compounds using a specific chlorinating agent, indicating the potential reactivity of urea derivatives (M. Sathe et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-2-1-3-10(7-9)20-13(22)21-12-6-8(14(17,18)19)4-5-11(12)16/h1-7H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXLSLNJOSVEGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(dicyclopropylmethyl){[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5187472.png)
![8-[3-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5187488.png)

![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)





![N-(3-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5187561.png)
![N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5187566.png)
